molecular formula C8H7N3O7 B14309504 1-Methoxy-4-(trinitromethyl)benzene CAS No. 110175-17-2

1-Methoxy-4-(trinitromethyl)benzene

Cat. No.: B14309504
CAS No.: 110175-17-2
M. Wt: 257.16 g/mol
InChI Key: HSIHEXNCPHPRSB-UHFFFAOYSA-N
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Description

1-Methoxy-4-(trinitromethyl)benzene is an organic compound with the molecular formula C8H7N3O7 It is a derivative of benzene, where a methoxy group (-OCH3) and a trinitromethyl group (-C(NO2)3) are substituted at the para positions

Preparation Methods

The synthesis of 1-Methoxy-4-(trinitromethyl)benzene typically involves nitration reactions. One common method is the nitration of 1-methoxy-4-methylbenzene (p-anisole) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the trinitromethyl group without over-nitration or decomposition of the product .

Chemical Reactions Analysis

1-Methoxy-4-(trinitromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-4-(trinitromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(trinitromethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the trinitromethyl group can undergo redox reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

1-Methoxy-4-(trinitromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a methoxy group and a highly electron-withdrawing trinitromethyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

110175-17-2

Molecular Formula

C8H7N3O7

Molecular Weight

257.16 g/mol

IUPAC Name

1-methoxy-4-(trinitromethyl)benzene

InChI

InChI=1S/C8H7N3O7/c1-18-7-4-2-6(3-5-7)8(9(12)13,10(14)15)11(16)17/h2-5H,1H3

InChI Key

HSIHEXNCPHPRSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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